molecular formula C12H14ClNO3 B4667392 methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate

methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate

Cat. No. B4667392
M. Wt: 255.70 g/mol
InChI Key: RHRYQNWGHUUYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism of Action

The exact mechanism of action of methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. It has also been shown to inhibit the production of cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen. Another area of interest is its potential use as a disinfectant in hospitals and other healthcare settings. Further studies are needed to determine its effectiveness and safety in these settings.
Conclusion
In conclusion, methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is a chemical compound with a wide range of potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit the growth of cancer cells. While there are limitations to its use, further research is needed to fully explore its potential in these areas and others.

Scientific Research Applications

Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)7-6-11(15)14-8-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYQNWGHUUYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.